Fluocortolone Acetate

Description

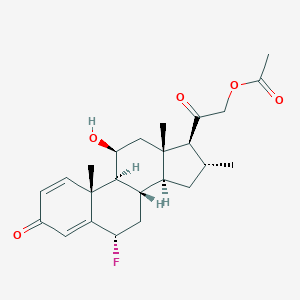

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO5/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-23(17,3)22(15)19(28)10-24(16,4)21(12)20(29)11-30-13(2)26/h5-6,8,12,15-16,18-19,21-22,28H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHRIOASVODQEX-WLDNQIQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151833 | |

| Record name | Fluocortolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176-82-5 | |

| Record name | Fluocortolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocortolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOCORTOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0KV2P7H3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Fluocortolone Acetate Action

Molecular Interactions with Intracellular Glucocorticoid Receptors

The initial and pivotal step in the action of fluocortolone (B1672899) acetate (B1210297) is its interaction with glucocorticoid receptors (GRs) located within the cytoplasm of target cells. These receptors, in their inactive state, are part of a multiprotein complex that includes heat shock proteins.

The binding kinetics, encompassing both the association and dissociation rates of the ligand-receptor complex, are crucial for the duration of action. A slow dissociation rate, for instance, can lead to a prolonged therapeutic effect. For comparative purposes, the binding affinities of several well-characterized glucocorticoids are presented below. It is important to note that these values are for other compounds and are provided for context due to the absence of specific data for fluocortolone acetate.

| Glucocorticoid | Relative Receptor Affinity (RRA) vs. Dexamethasone (B1670325) | Dissociation Constant (Kd) (nM) |

|---|---|---|

| Dexamethasone | 100 | ~7.9 |

| Fluticasone Propionate | 1800 | ~0.5 |

| Mometasone Furoate | 2200 | Not widely reported |

| Budesonide | 935 | ~2.7 |

Upon binding of this compound to the glucocorticoid receptor, the receptor undergoes a conformational change. This alteration leads to the dissociation of the associated heat shock proteins and exposes a nuclear localization signal (NLS) on the receptor. The activated ligand-receptor complex is then actively transported into the nucleus.

Transcriptional Regulation and Gene Expression Modulation

The primary mechanism through which this compound exerts its anti-inflammatory effects is by altering the transcription of a wide array of genes. This is achieved through both the induction of anti-inflammatory genes and the repression of pro-inflammatory genes.

Once in the nucleus, the this compound-GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the recruitment of coactivator proteins and the initiation of gene transcription. Several key anti-inflammatory proteins are known to be upregulated by glucocorticoids.

One such protein is Annexin (B1180172) A1 (also known as lipocortin-1), which plays a crucial role in inhibiting the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Another important induced protein is Glucocorticoid-Induced Leucine Zipper (GILZ) , which has been shown to interfere with pro-inflammatory signaling pathways. Furthermore, glucocorticoids can increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) .

| Induced Anti-inflammatory Gene/Protein | Primary Function |

|---|---|

| Annexin A1 (Lipocortin-1) | Inhibits phospholipase A2, reducing the production of prostaglandins and leukotrienes. |

| Glucocorticoid-Induced Leucine Zipper (GILZ) | Inhibits pro-inflammatory transcription factors like NF-κB and AP-1. |

| Interleukin-10 (IL-10) | Suppresses the production of pro-inflammatory cytokines. |

| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Dephosphorylates and inactivates MAP kinases, downregulating inflammatory signaling. |

In addition to inducing anti-inflammatory genes, this compound actively represses the transcription of numerous pro-inflammatory genes. This transrepression can occur through several mechanisms. One key mechanism is the direct interaction of the this compound-GR complex with pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . This interaction can prevent these transcription factors from binding to their target DNA sequences, thereby inhibiting the expression of pro-inflammatory genes.

Among the key pro-inflammatory genes repressed by glucocorticoids are those encoding for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) , as well as enzymes like Cyclooxygenase-2 (COX-2) , which is involved in prostaglandin (B15479496) synthesis.

| Repressed Pro-inflammatory Gene/Protein | Primary Function |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | A key cytokine that promotes systemic inflammation. |

| Interleukin-6 (IL-6) | A cytokine involved in both acute and chronic inflammation. |

| Cyclooxygenase-2 (COX-2) | An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. |

| Various Chemokines | Molecules that attract immune cells to the site of inflammation. |

Cellular Signaling Pathway Interventions

This compound also exerts its anti-inflammatory effects by intervening in various intracellular signaling pathways that are critical for the inflammatory response. The primary targets of this intervention are the NF-κB, Mitogen-Activated Protein Kinase (MAPK), and AP-1 signaling cascades.

The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key aspect of glucocorticoid action. As mentioned, the this compound-GR complex can directly interact with NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.

The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of stimuli, including inflammatory signals. Glucocorticoids can interfere with this pathway at multiple levels. For instance, they can induce the expression of MAPK Phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates MAPKs, thereby dampening the inflammatory signal.

Inhibition of Phospholipase A2 Activity and Downstream Mediator Synthesis

A primary mechanism by which this compound mitigates inflammation is through the indirect inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. PLA2 is responsible for the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid, the precursor for the synthesis of potent inflammatory mediators known as eicosanoids, which include prostaglandins and leukotrienes.

The inhibitory action of this compound on PLA2 is not direct but is mediated through the induction of a class of proteins known as annexins, particularly Annexin A1 (also known as lipocortin-1). patsnap.comnih.govresearchgate.net Upon binding to its cytosolic glucocorticoid receptor, this compound initiates the translocation of the receptor-ligand complex into the nucleus. patsnap.com Within the nucleus, this complex binds to glucocorticoid response elements (GREs) on the DNA, thereby upregulating the transcription of the annexin A1 gene. patsnap.com

The newly synthesized Annexin A1 then interferes with the activity of PLA2. nih.govnih.gov While the precise mechanism of this inhibition has been a subject of study, it is believed that Annexin A1 can sequester the phospholipid substrate, making it unavailable for PLA2, or it may interact directly with the enzyme to inhibit its function. nih.gov By preventing the release of arachidonic acid, this compound effectively halts the production of downstream inflammatory mediators. patsnap.com This disruption of the eicosanoid synthesis pathway is a cornerstone of its anti-inflammatory efficacy.

Table 1: Expected Effects of this compound on the Phospholipase A2 Pathway Note: This table is illustrative of the expected effects of a glucocorticoid like this compound, based on the established mechanism of action for this class of drugs. Specific quantitative data from direct studies on this compound is not currently available.

| Parameter | Effect of this compound | Consequence |

| Annexin A1 (Lipocortin-1) Gene Transcription | ↑ Increased | Enhanced synthesis of PLA2 inhibitory protein |

| Annexin A1 (Lipocortin-1) Protein Levels | ↑ Increased | Greater availability of PLA2 inhibitor |

| Phospholipase A2 (PLA2) Activity | ↓ Decreased (Indirectly) | Reduced hydrolysis of membrane phospholipids |

| Arachidonic Acid Release | ↓ Decreased | Less substrate available for eicosanoid synthesis |

| Prostaglandin Synthesis | ↓ Decreased | Attenuation of inflammatory responses like vasodilation and pain |

| Leukotriene Synthesis | ↓ Decreased | Reduction in bronchoconstriction and leukocyte chemotaxis |

Modulation of NF-κB and AP-1 Signaling Cascades

Beyond its effects on the synthesis of inflammatory lipids, this compound also exerts profound control over the inflammatory response by modulating key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) cascades. These transcription factors are pivotal in the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

The activated glucocorticoid receptor, complexed with this compound, can interfere with NF-κB signaling through several mechanisms. One of the primary modes of inhibition is through the increased synthesis of the inhibitory protein IκBα. nih.gov IκBα binds to the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. nih.gov By upregulating the IκBα gene, this compound effectively sequesters NF-κB in an inactive state in the cytoplasm. nih.gov Furthermore, the activated glucocorticoid receptor can directly interact with the p65 subunit of NF-κB, leading to a mutual repression of their respective transcriptional activities. nih.gov

Similarly, this compound modulates the AP-1 signaling pathway. The AP-1 transcription factor is typically a heterodimer of proteins from the Jun and Fos families. The activated glucocorticoid receptor can physically interact with c-Jun, a key component of the AP-1 complex, thereby inhibiting its ability to bind to DNA and activate transcription. nih.gov This protein-protein interaction prevents the expression of AP-1-dependent genes that are involved in cellular proliferation and inflammation.

Table 2: Expected Modulation of NF-κB and AP-1 Signaling by this compound Note: This table is illustrative of the expected effects of a glucocorticoid like this compound, based on the established mechanism of action for this class of drugs. Specific quantitative data from direct studies on this compound is not currently available.

| Signaling Pathway | Key Component | Effect of this compound | Consequence |

| NF-κB | IκBα Gene Transcription | ↑ Increased | Enhanced synthesis of NF-κB inhibitor |

| NF-κB Nuclear Translocation | ↓ Decreased | Reduced access of NF-κB to its target genes | |

| Pro-inflammatory Gene Transcription (e.g., IL-1, TNF-α) | ↓ Decreased | Attenuation of the inflammatory cytokine cascade | |

| AP-1 | c-Jun/c-Fos Activity | ↓ Decreased (via protein-protein interaction) | Inhibition of AP-1 dependent gene expression |

| Pro-inflammatory and Proliferative Gene Transcription | ↓ Decreased | Reduction in cellular processes that drive chronic inflammation |

Pharmacodynamic Profiling of Fluocortolone Acetate

Glucocorticoid Receptor-Mediated Physiological Effects

The primary mechanism of action of fluocortolone (B1672899) acetate (B1210297) is mediated through its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. Upon entering the cell, fluocortolone acetate binds to the cytosolic GR, inducing a conformational change in the receptor. This activation leads to the dissociation of chaperone proteins, such as heat shock proteins (Hsp90 and Hsp70), and allows the ligand-receptor complex to translocate into the nucleus.

Once in the nucleus, the this compound-GR complex can modulate gene expression through several mechanisms. It can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either the up-regulation (transactivation) or down-regulation (transrepression) of gene transcription. This genomic signaling is the basis for many of the physiological effects of glucocorticoids.

The physiological consequences of GR activation by this compound are widespread, affecting various metabolic and cellular processes. These include the regulation of carbohydrate, protein, and lipid metabolism. For instance, glucocorticoids stimulate gluconeogenesis in the liver and promote the breakdown of proteins in muscle and fat.

Table 1: Relative Glucocorticoid Receptor Binding Affinity of Various Corticosteroids

| Corticosteroid | Relative Binding Affinity (%) |

|---|---|

| Dexamethasone (B1670325) | 100 |

| Fluticasone Propionate | 1800 |

| Mometasone Furoate | 2200 |

| Budesonide | Data not available |

| Triamcinolone Acetonide | Data not available |

Endocrine System Modulation and Homeostasis

This compound, like other exogenous glucocorticoids, can significantly influence the endocrine system, primarily through its interaction with the hypothalamic-pituitary-adrenal (HPA) axis.

Impact on Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

The HPA axis is a critical neuroendocrine system that regulates the body's response to stress and maintains homeostasis. It operates through a negative feedback loop. The hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal cortex to produce and release cortisol, the body's primary endogenous glucocorticoid.

Administration of exogenous glucocorticoids like this compound introduces a potent suppressor into this feedback system. The elevated levels of circulating glucocorticoids are detected by the hypothalamus and pituitary gland, leading to a dose-dependent suppression of CRH and ACTH secretion. This suppression results in reduced stimulation of the adrenal cortex and, consequently, a decrease in the production of endogenous cortisol. The intensity and duration of this adrenal suppression are dependent on the dose and duration of fluocortolone administration. For instance, a study on fluocortolone showed that maximum suppression of cortisol was observed 8 hours after administration, and clear suppression after 24 hours was only seen with a 100 mg dose. nih.gov

This compound's Effects on Circadian Rhythmicity of Endogenous Steroids

The secretion of endogenous glucocorticoids, particularly cortisol, follows a distinct circadian rhythm, with peak levels typically occurring in the early morning and the lowest levels in the late evening. This rhythm is crucial for regulating various physiological processes, including sleep-wake cycles, energy metabolism, and immune function.

Exogenous glucocorticoids can disrupt this natural rhythm. Studies on fluocortolone have shown that while a normal morning cortisol peak may still occur during treatment, the cortisol levels at other times of the day, such as 12:00 a.m. and 4:00 p.m., can be diminished when circulating levels of the exogenous steroid are high. nih.gov This indicates an alteration of the normal circadian pattern of cortisol secretion. The extent of this disruption is dose-dependent, with higher doses of fluocortolone leading to more significant suppression of endogenous cortisol throughout the day. However, research also suggests that by adjusting the treatment schedule according to the drug's half-life, the circadian secretion of cortisol can be largely preserved even with high doses. nih.gov

Anti-inflammatory and Immunosuppressive Activity Assessment

This compound is primarily utilized for its potent anti-inflammatory and immunosuppressive properties. These effects are a direct consequence of its interaction with the glucocorticoid receptor and the subsequent modulation of gene expression.

Comparative Efficacy in Suppressing Inflammatory Responses

The anti-inflammatory efficacy of corticosteroids can be compared using various methods, including the vasoconstrictor assay, which measures the blanching effect of a topical steroid on the skin. This assay provides an indication of the drug's potency and its ability to penetrate the skin. While specific comparative data from vasoconstrictor assays for this compound was not available in the provided search results, a clinical trial comparing diflucortolone (B194688) valerate (B167501) with fluocortolone and its caproate and pivalate (B1233124) esters in a cream and ointment formulation found diflucortolone valerate to be more effective. nih.gov

The anti-inflammatory actions of glucocorticoids are broad. They inhibit the production and release of numerous pro-inflammatory mediators, including prostaglandins (B1171923), leukotrienes, and cytokines. They achieve this by inhibiting phospholipase A2, a key enzyme in the arachidonic acid cascade, and by suppressing the expression of pro-inflammatory genes through the transrepression of transcription factors like NF-κB and AP-1.

The relative anti-inflammatory potency of different corticosteroids is a critical factor in their clinical application. The following table provides a general comparison of the anti-inflammatory potency of several corticosteroids relative to hydrocortisone (B1673445).

Table 2: Comparative Anti-inflammatory Potency of Selected Corticosteroids

| Corticosteroid | Relative Anti-inflammatory Potency |

|---|---|

| Hydrocortisone | 1 |

| Prednisolone | 4 |

| Methylprednisolone (B1676475) | 5 |

| Dexamethasone | 25-30 |

| Betamethasone | 25-30 |

Note: This table provides a general comparison. The exact potency can vary depending on the specific ester and formulation.

Dose-Dependent Immunosuppression Mechanisms

The immunosuppressive effects of this compound are also dose-dependent and multifaceted. Glucocorticoids impact both innate and adaptive immunity by affecting the function and proliferation of various immune cells.

At a cellular level, glucocorticoids can induce apoptosis (programmed cell death) in lymphocytes, particularly T-cells, leading to a reduction in their numbers. This effect is more pronounced at higher concentrations. Studies have shown a dose-dependent inhibition of lymphocyte proliferation by various glucocorticoids. nih.gov For example, higher doses of methylprednisolone have been shown to decrease the counts of total lymphocytes, T cells, and regulatory T cells (Tregs), while lower doses may actually increase Treg cells in the short term. nih.gov

Furthermore, glucocorticoids suppress the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-2 (B1167480) (IL-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by immune cells like macrophages and T-cells. This inhibition of cytokine synthesis is a key mechanism underlying their immunosuppressive activity. The degree of cytokine suppression is directly related to the dose of the glucocorticoid administered.

The following table summarizes the dose-dependent effects of glucocorticoids on key components of the immune system.

Table 3: Dose-Dependent Immunosuppressive Effects of Glucocorticoids

| Immune Component | Low Dose Effects | High Dose Effects |

|---|---|---|

| Lymphocytes | Minimal to no effect on count; potential increase in regulatory T-cells. | Decreased proliferation and induction of apoptosis, leading to lymphopenia. |

| Cytokine Production (e.g., IL-1, IL-6, TNF-α) | Moderate suppression of pro-inflammatory cytokine synthesis. | Profound suppression of pro-inflammatory cytokine synthesis. |

| Neutrophils | Increased circulation due to demargination. | Significant increase in circulating neutrophils. |

| Eosinophils & Basophils | Decrease in circulating numbers. | Marked decrease in circulating numbers. |

Pharmacokinetics and Biotransformation of Fluocortolone Acetate

Absorption Kinetics and Systemic Bioavailability Studies

Fluocortolone (B1672899) acetate (B1210297), as an ester prodrug, is designed to be hydrolyzed into the active compound, fluocortolone. Following oral administration, fluocortolone is rapidly and extensively absorbed. Pharmacokinetic studies in healthy volunteers have demonstrated that the absorption process is swift, with peak plasma concentrations (Cmax) of the active fluocortolone molecule being reached between 1.4 and 2.1 hours after ingestion. nih.gov

The systemic exposure to fluocortolone, as measured by both the maximum plasma levels and the area under the plasma concentration-time curve (AUC), increases in direct proportion to the administered dose. nih.gov This linear pharmacokinetic relationship was observed in a study involving oral doses of 20 mg, 50 mg, and 100 mg. nih.gov The absolute bioavailability of fluocortolone following oral administration has been determined to be greater than 80%, indicating efficient absorption from the gastrointestinal tract. nih.gov

| Dose (Oral) | Cmax (ng/mL) | Tmax (h) |

|---|---|---|

| 10 mg | 86 ± 12 | 1.4 ± 0.2 |

| 20 mg | 174 - 202 | 1.4 - 1.7 |

| 50 mg | 419 | 1.4 - 2.1 |

| 100 mg | 812 | 1.4 - 2.1 |

Data derived from studies in healthy volunteers. nih.govnih.govnih.gov Cmax represents the mean peak plasma concentration, and Tmax represents the mean time to reach peak concentration.

Distribution Dynamics within Biological Compartments

Once absorbed and converted to its active form, fluocortolone distributes throughout the body. The extent of this distribution is influenced by its binding to plasma proteins and its ability to penetrate various tissues.

Fluocortolone exhibits high affinity for plasma proteins, with studies reporting a binding percentage ranging from 83% to 95%. nih.gov This extensive binding is significant as it is primarily the unbound, or free, fraction of a drug that is pharmacologically active and available to interact with target receptors, as well as to be metabolized and eliminated. bioivt.comyoutube.com The high degree of protein binding confines a substantial portion of the drug to the vascular space, acting as a circulating reservoir that releases free fluocortolone over time. bioivt.com Consequently, the clearance of the unbound, active fraction of fluocortolone (60.38 ± 26.67 ml/min/kg) is considerably higher than the total plasma clearance of the drug (6.48 ± 2.07 ml/min/kg). nih.gov

The apparent volume of distribution (Vd) is a key pharmacokinetic parameter that provides insight into the extent of a drug's distribution into body tissues. For fluocortolone, the volume of distribution at steady-state has been calculated to be approximately 1.01 to 1.03 L/kg. nih.govnih.gov This value suggests that the drug is not confined to the bloodstream and does distribute into extravascular tissues. The Vd for the unbound fraction of the drug is significantly larger, at 11.21 ± 3.77 L/kg, further indicating that the pharmacologically active portion of fluocortolone effectively penetrates tissues. nih.gov While specific studies detailing the concentration and retention of fluocortolone in particular organs are not extensively available, the Vd values confirm its distribution beyond the plasma compartment.

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 83 - 95% |

| Volume of Distribution (Total) | 1.01 - 1.03 L/kg |

| Volume of Distribution (Unbound) | 11.21 ± 3.77 L/kg |

| Plasma Half-Life (t½) | ~1.76 h |

| Total Plasma Clearance | 6.48 - 7.0 ml/min/kg |

Pharmacokinetic distribution parameters for fluocortolone. nih.govnih.govnih.gov

Metabolic Pathways and Metabolite Identification

Biotransformation is a critical process that converts fluocortolone acetate into its active form and subsequently into more water-soluble metabolites for excretion. pharmacologycanada.org This process involves two key stages: initial activation via hydrolysis and subsequent metabolic modification.

This compound is administered as an inactive prodrug. The ester linkage at the C21 position is designed to be cleaved after administration. This cleavage is a hydrolytic reaction catalyzed by ubiquitous esterase enzymes present in the body. This biotransformation step is essential as it releases the pharmacologically active molecule, fluocortolone, allowing it to bind to glucocorticoid receptors and exert its effects.

Following its activation, fluocortolone undergoes further Phase I metabolism. slideshare.net For corticosteroids like fluocortolone, which possess a fluorine atom at the 6α-position, the primary metabolic pathways involve modifications to the steroid nucleus. karger.com Research indicates that the metabolism of fluocortolone is characterized by 6α-defluorination and 6β-hydroxylation. karger.com These oxidative reactions are typically mediated by the cytochrome P450 (CYP) enzyme system in the liver. While the specific isoform has not been definitively identified for fluocortolone, the CYP3A4 enzyme is known to be responsible for the metabolism of other fluorinated corticosteroids. dshs-koeln.de In addition to hydroxylated metabolites, an α-keto acid has also been identified as a metabolite of fluocortolone. These metabolic conversions result in more polar compounds that can be more readily eliminated from the body.

Elimination and Excretion Pathways

The elimination of the active moiety, fluocortolone, from the body is characterized by a rapid clearance rate. Following oral administration, fluocortolone exhibits a short plasma half-life, which has been consistently reported to be between approximately 1.5 and 1.76 hours in healthy adults. nih.govnih.gov This indicates that the compound is cleared from the systemic circulation relatively quickly.

Studies have determined that the total plasma clearance of fluocortolone is approximately 6.5 to 6.9 ml/min/kg. nih.govnih.gov Pharmacokinetic analyses have shown that key parameters, including the elimination half-life and oral clearance, are independent of the administered dose, suggesting linear pharmacokinetics. nih.govnih.gov

Despite the characterization of its half-life and clearance rate, detailed information regarding the specific biotransformation pathways and excretion routes of fluocortolone in humans is not extensively documented in publicly available scientific literature. The precise metabolites formed during its breakdown and the quantitative contributions of renal and fecal pathways to its total excretion have not been fully elucidated.

Table 1: Pharmacokinetic Parameters of Fluocortolone

| Parameter | Value | Source(s) |

|---|---|---|

| Plasma Half-life (t½) | ~1.5 - 1.76 hours | nih.govnih.gov |

| Oral Clearance | ~6.9 ml/min/kg | nih.gov |

| Total Plasma Clearance | ~6.48 ml/min/kg | nih.gov |

Pharmacokinetic Interactions with Other Xenobiotics

The potential for pharmacokinetic interactions between this compound and other xenobiotics (foreign chemical substances) primarily involves alterations in its metabolism and excretion. As with other corticosteroids, fluocortolone's biotransformation is a key area for potential interactions. While specific interaction studies on this compound are limited, data from related esters such as fluocortolone pivalate (B1233124) and general knowledge of corticosteroid metabolism provide insight into potential interactions.

Corticosteroids are known to be substrates for the Cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. longdom.org This suggests that co-administration of fluocortolone with potent inducers or inhibitors of CYP3A4 could alter its metabolic clearance, leading to changes in its systemic concentration.

CYP3A4 Inducers: Drugs that induce CYP3A4 activity can be expected to increase the metabolism of fluocortolone, potentially leading to lower plasma concentrations and reduced efficacy.

CYP3A4 Inhibitors: Conversely, drugs that inhibit CYP3A4 may decrease the metabolism of fluocortolone, resulting in higher plasma concentrations and an increased risk of systemic effects.

Furthermore, certain drugs may affect the excretion rate of fluocortolone. For instance, substances like cholestyramine and the stimulant ephedrine (B3423809) have been noted to potentially increase the excretion rate of fluocortolone pivalate, which could result in lower serum levels. drugbank.com

It is also possible for fluocortolone to alter the pharmacokinetics of other drugs. However, specific data on this aspect are limited. The table below outlines potential pharmacokinetic interactions based on data from closely related compounds. It is important to note that many documented drug interactions for corticosteroids are pharmacodynamic in nature (related to the drug's effect on the body) and are therefore not included here.

Table 2: Potential Pharmacokinetic Interactions with Fluocortolone

| Interacting Xenobiotic | Potential Pharmacokinetic Effect on Fluocortolone | Mechanism | Source(s) |

|---|---|---|---|

| Aminoglutethimide | May decrease the therapeutic efficacy of fluocortolone. | Likely by increasing metabolic clearance (enzyme induction). | drugbank.com |

| Cholestyramine | May increase the excretion rate, leading to lower serum levels. | Binds to substances in the gastrointestinal tract, potentially interrupting enterohepatic circulation. | drugbank.com |

| Ephedrine | May increase the excretion rate, leading to lower serum levels. | Increased metabolic clearance. | drugbank.com |

| Estetrol | May increase the serum concentration of fluocortolone. | Unknown, potentially inhibition of metabolic pathways. | drugbank.com |

| Potent CYP3A4 Inducers (e.g., rifampicin, carbamazepine, phenobarbital) | May decrease plasma concentrations of fluocortolone. | Induction of CYP3A4-mediated metabolism. | longdom.org |

| Potent CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir, clarithromycin) | May increase plasma concentrations of fluocortolone. | Inhibition of CYP3A4-mediated metabolism. | longdom.org |

Structure Activity Relationship Sar Studies of Fluocortolone Acetate

Influence of Steroid Nucleus Substitutions on Biological Activity

Modifications to the core four-ring steroid structure are fundamental to tailoring the potency and therapeutic index of synthetic glucocorticoids. Key substitutions, such as halogenation and methylation at specific positions, have been systematically explored to enhance anti-inflammatory effects while minimizing unwanted mineralocorticoid activity.

The introduction of halogen atoms, particularly fluorine, at the 6α and 9α positions of the steroid nucleus is a well-established strategy to increase glucocorticoid potency. researchgate.net The high electronegativity of the fluorine atom can alter the electronic distribution of the steroid molecule, enhancing its binding affinity for the glucocorticoid receptor.

For instance, 9α-fluorination has been demonstrated to significantly enhance receptor binding affinity and local anti-inflammatory activity. nih.gov Studies comparing fluorinated and non-fluorinated analogs show a marked increase in potency with the addition of fluorine. nih.gov Research on a related compound, methyl 11β, 21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate, and its 9α-fluoro analog revealed a substantial difference in their ability to displace dexamethasone (B1670325) from the glucocorticoid receptor, indicating stronger binding for the fluorinated version. nih.gov

While both 9α-fluoro and 6α, 9α-difluoro substitutions enhance activity, they can differentially impact the ratio of topical to systemic effects. Studies in rat models have shown that these substitutions can increase systemic glucocorticoid activity more than they elevate topical anti-inflammatory potency. nih.gov

| Compound | IC50 for [3H]Dexamethasone Displacement (µM) |

|---|---|

| Prednisolone | 0.03 |

| Methyl 11β, 21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate (Non-fluorinated) | 1.2 |

| 9α-Fluoro analog of the above | 0.16 |

The introduction of a methyl group at the 16α position of the steroid nucleus plays a crucial role in refining the pharmacological profile of glucocorticoids. This substitution significantly enhances anti-inflammatory potency while simultaneously reducing or eliminating the undesirable sodium-retaining (mineralocorticoid) effects that are often associated with corticosteroids. researchgate.netnih.gov

The 16α-methyl group is a key structural feature in highly potent glucocorticoids like dexamethasone and fluocortolone (B1672899). nih.gov Animal and clinical studies have demonstrated that 16α-methylated steroids possess significantly greater anti-inflammatory potency compared to their non-methylated parent compounds. nih.gov For example, 16α-methylprednisolone exhibits approximately one-third greater antirheumatic potency than prednisolone. nih.gov When combined with 9α-fluorination, as in dexamethasone (16α-methyl-9α-fluoroprednisolone), the anti-inflammatory potency is magnified even further. nih.gov This synergistic effect highlights the importance of multi-site substitutions in designing highly active and selective glucocorticoids.

| Compound | Approximate Antirheumatic Potency (Compared to Prednisolone) |

|---|---|

| 16α-methylhydrocortisone | 0.7x |

| 16α-methylprednisolone | ~1.3x |

| 16α-methyl-9α-fluorohydrocortisone | ~3x |

| 16α-methyl-9α-fluoroprednisolone (Dexamethasone) | ~7x |

Significance of the Acetate (B1210297) Moiety on Glucocorticoid Receptor Binding and Pharmacodynamics

The esterification of the C21-hydroxyl group is a critical modification that influences the pharmacodynamic and pharmacokinetic properties of corticosteroids. In fluocortolone acetate, the C21 position is esterified with an acetate group. Research indicates that the presence and nature of a lipophilic ester group at the steroid D-ring can strongly enhance glucocorticoid activity. nih.gov

Comparative SAR with Other Fluocortolone Esters (e.g., Pivalate (B1233124), Caproate)

The ester moiety at the C21 position can be varied to produce derivatives with different physicochemical properties, which in turn affects their biological activity. Fluocortolone is also available as other esters, such as fluocortolone pivalate (a trimethylacetate ester) and fluocortolone caproate (a hexanoate ester). drugbank.comnih.gov

The size and lipophilicity of the ester chain influence the potency and duration of action. Generally, longer or bulkier ester groups increase lipophilicity, which can enhance skin penetration and lead to a more prolonged local effect.

Fluocortolone Pivalate : The bulky trimethylacetate (pivalate) group increases the lipophilicity compared to the acetate ester.

Fluocortolone Caproate : The longer hexanoate (caproate) chain provides even greater lipophilicity.

Clinical comparative studies have been conducted to evaluate the relative efficacies of different corticosteroid esters. For example, a double-blind contralateral study compared diflucortolone (B194688) valerate (B167501) with formulations containing fluocortolone, fluocortolone caproate, and fluocortolone pivalate. nih.gov Another study compared fluocortin butylester to preparations with fluocortolone caproate and pivalate, concluding that the efficacy of the butylester was intermediate between that of fluocortolone and hydrocortisone (B1673445) acetate. nih.gov These studies demonstrate that altering the ester group is a key strategy for modulating the therapeutic profile of a corticosteroid.

Computational and In Silico Approaches to SAR Analysis (e.g., Molecular Docking)

Modern drug design increasingly relies on computational methods to predict and explain the interactions between a ligand and its receptor, providing valuable insights into SAR. nih.gov Molecular docking is a prominent in silico technique used to model the binding of a small molecule, like this compound, into the three-dimensional structure of its target protein, the glucocorticoid receptor. nih.gov

These simulations can predict the binding affinity (docking score) and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on dexamethasone with the glucocorticoid receptor have identified key amino acid residues like ASN564, GLN642, and ARG611 as being involved in hydrogen bonding. nih.gov

By computationally modifying the structure of a lead compound (e.g., changing the ester group or altering substitutions on the steroid nucleus) and re-docking the new analog, researchers can predict whether a modification will enhance or decrease binding affinity. researchgate.net This approach allows for the rapid screening of virtual libraries of compounds, prioritizing the synthesis of only the most promising candidates. nih.gov For instance, a study of prednisolone acetate derivatives used molecular docking to screen 152 compounds, identifying 18 with potentially better binding scores than the parent molecule, highlighting interactions with residues such as ARG 611 in the receptor's binding pocket. researchgate.net These computational analyses provide a powerful tool for rational drug design and for understanding the detailed molecular basis of the structure-activity relationships of corticosteroids. dovepress.com

Immunomodulatory Research on Fluocortolone Acetate

Regulation of Pro-inflammatory Cytokine and Chemokine Production

Glucocorticoids as a class are well-documented for their potent inhibition of pro-inflammatory gene expression. This is primarily achieved through the binding of the glucocorticoid receptor to specific DNA sequences or by interfering with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This interference leads to a marked reduction in the synthesis of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as various chemokines that are crucial for the recruitment of immune cells to sites of inflammation.

While specific studies detailing the precise quantitative effects of fluocortolone (B1672899) acetate (B1210297) on a comprehensive panel of cytokines and chemokines are limited in publicly available research, its mechanism of action is presumed to align with that of other potent glucocorticoids. Research on related compounds has demonstrated a significant downregulation of key inflammatory mediators. For instance, studies on other corticosteroids have shown a marked decrease in the production of TNF-α and IL-6 in response to inflammatory stimuli. nih.gov

Table 1: General Effects of Glucocorticoids on Pro-inflammatory Mediators

| Mediator Class | Specific Examples | General Effect of Glucocorticoids |

|---|---|---|

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6 | Downregulation of gene expression and protein synthesis |

| Chemokines | CXCL8 (IL-8), CCL2 (MCP-1) | Inhibition of production, leading to reduced immune cell recruitment |

Impact on Immune Cell Populations and Function

The immunomodulatory effects of fluocortolone acetate extend to its influence on the behavior and function of various immune cell populations, including lymphocytes, macrophages, and neutrophils.

Corticosteroids are known to have profound effects on lymphocytes. They can induce apoptosis in certain lymphocyte populations and alter their distribution in the body, leading to a transient lymphocytopenia. In general, glucocorticoids are more effective at inhibiting T-cell activation and proliferation than B-cell responses. They can suppress the production of IL-2, a critical cytokine for T-cell proliferation, and interfere with T-cell receptor signaling.

This compound, in line with other glucocorticoids, is expected to significantly modulate the activity of macrophages and neutrophils. In macrophages, corticosteroids can inhibit their differentiation, maturation, and function. This includes a reduction in their ability to phagocytose pathogens and present antigens to T-cells. Furthermore, they can skew macrophage polarization towards an anti-inflammatory M2 phenotype, characterized by the production of anti-inflammatory cytokines like IL-10.

Neutrophil function is also heavily influenced by glucocorticoids. While they can increase the number of circulating neutrophils by promoting their release from the bone marrow and demargination from the vascular endothelium, they simultaneously inhibit their migration to sites of inflammation and reduce their phagocytic and bactericidal activities.

Table 2: Effects of Glucocorticoids on Immune Cell Functions

| Immune Cell Type | Key Functions | General Effect of Glucocorticoids |

|---|---|---|

| T-Lymphocytes | Proliferation, Cytokine Production, Cytotoxicity | Inhibition of activation and proliferation, altered cytokine profiles |

| B-Lymphocytes | Antibody Production, Antigen Presentation | Reduced antibody synthesis |

| Macrophages | Phagocytosis, Antigen Presentation, Cytokine Secretion | Inhibition of pro-inflammatory functions, promotion of anti-inflammatory phenotype |

Differentiation of Anti-inflammatory versus Immunosuppressive Effects

The distinction between the anti-inflammatory and immunosuppressive effects of glucocorticoids like this compound is a critical aspect of their pharmacology. nih.gov The anti-inflammatory effects are generally observed at lower concentrations and primarily involve the suppression of local inflammatory responses, such as redness, swelling, and pain. gpnotebook.com This is achieved by inhibiting the production of inflammatory mediators and reducing the recruitment of immune cells to the site of inflammation. gpnotebook.com

Investigations into Mechanisms of Bystander Suppression

Preclinical Research and in Vivo Pharmacological Studies of Fluocortolone Acetate

Development and Validation of Animal Models for Inflammatory and Immune-Mediated Conditions

Preclinical evaluation of fluocortolone (B1672899) acetate (B1210297) necessitates the use of robust and validated animal models that accurately recapitulate the pathophysiology of human inflammatory and immune-mediated diseases. The selection of an appropriate model is a critical step in the early phase of drug development to establish efficacy and mechanism of action. nih.gov These in vivo models are instrumental in understanding the therapeutic potential of corticosteroids like fluocortolone acetate before advancing to human clinical trials.

A variety of animal models are employed to simulate different types of inflammation. ijpras.com The inflammatory process is generally characterized by phases, starting with an acute transient phase with vasodilation and increased capillary permeability, followed by a subacute phase involving leukocyte infiltration, and potentially progressing to a chronic proliferative phase with tissue degeneration. ijpras.com

Commonly utilized models for assessing anti-inflammatory agents include:

Carrageenan-Induced Paw Edema: This is a widely used and reproducible model for acute inflammation. Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia. This model is particularly useful for evaluating the efficacy of compounds in inhibiting the initial exudative stage of inflammation.

Croton Oil-Induced Ear Edema: This model is employed to assess the topical anti-inflammatory activity of corticosteroids. ijpras.com Croton oil contains phorbol (B1677699) esters that act as irritants, inducing a pronounced inflammatory reaction when applied to the ear of a mouse or rat. ijpras.com The resulting edema is a quantifiable measure of inflammation, and its reduction by a test compound indicates anti-inflammatory potential. ijpras.com

Adjuvant-Induced Arthritis: To study chronic inflammation, particularly with an autoimmune component resembling rheumatoid arthritis, the adjuvant-induced arthritis model in rats is frequently used. gyanvihar.org Injection of Freund's Complete Adjuvant (FCA) triggers a systemic inflammatory response, leading to joint inflammation, swelling, and pain. gyanvihar.orgnih.gov This model allows for the evaluation of a compound's ability to modulate both the acute and chronic phases of an immune-mediated inflammatory disease. gyanvihar.org

Oxazolone-Induced Contact Hypersensitivity: This model mimics delayed-type hypersensitivity reactions, which are T-cell mediated inflammatory responses relevant to conditions like allergic contact dermatitis. ijpras.com Sensitization followed by a challenge with oxazolone (B7731731) on the ear or skin of mice induces a measurable inflammatory reaction. aragen.com

The validation of these models involves demonstrating that they exhibit a predictable and reproducible response to standard anti-inflammatory drugs, such as well-characterized corticosteroids. This ensures that the model is sensitive enough to detect the pharmacological activity of new chemical entities like this compound.

Efficacy Assessment in Preclinical Disease Models

Animal models are crucial for evaluating the efficacy of topical corticosteroids like this compound for dermatological conditions such as eczema (atopic dermatitis) and psoriasis. aragen.comimavita.com These models aim to replicate the key pathological features of these human skin diseases.

For atopic dermatitis, models involving repeated epicutaneous application of haptens like oxazolone are utilized to induce a chronic inflammatory skin condition with features resembling atopic eczema. imavita.com Similarly, imiquimod-induced psoriasis models in mice are commonly employed. aragen.com Imiquimod, a Toll-like receptor 7 agonist, induces a skin inflammation that shares many of the histological and immunological characteristics of human psoriasis, including epidermal hyperplasia, parakeratosis, and infiltration of immune cells.

In these models, the efficacy of this compound would be assessed by its ability to reduce key inflammatory parameters. These endpoints are typically measured and compared against a vehicle control and often a positive control (a known effective corticosteroid).

Table 1: Illustrative Efficacy Endpoints in Dermatological Inflammation Models

| Parameter | Method of Assessment | Expected Outcome with Effective Treatment |

| Ear Thickness/Swelling | Caliper Measurement | Reduction in edema |

| Erythema and Scaling | Visual Scoring (e.g., Psoriasis Area and Severity Index - PASI) | Decrease in redness and scaling scores |

| Epidermal Hyperplasia | Histopathological Analysis | Reduction in the thickness of the epidermis |

| Inflammatory Cell Infiltration | Immunohistochemistry/Histology | Decreased presence of immune cells (e.g., T-cells, neutrophils) in the skin |

| Pro-inflammatory Cytokine Levels | ELISA, qPCR from skin tissue | Reduction in levels of cytokines like TNF-α, IL-1β, IL-6, IL-17, and IL-23 |

To evaluate the systemic anti-inflammatory properties of this compound, animal models that induce a widespread inflammatory response are utilized. These models are important for understanding the compound's potential utility in conditions where inflammation is not localized to the skin.

One of the most common models of systemic inflammation is the lipopolysaccharide (LPS)-induced endotoxemia model. oncodesign-services.commeliordiscovery.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the innate immune system. meliordiscovery.com When administered to animals, it triggers a systemic inflammatory cascade characterized by the release of pro-inflammatory cytokines, leading to symptoms that can mimic aspects of sepsis and systemic inflammatory response syndrome. oncodesign-services.commeliordiscovery.com

The efficacy of this compound in this model would be determined by its ability to suppress the production of key inflammatory mediators and mitigate the physiological consequences of the inflammatory response.

Table 2: Illustrative Efficacy Endpoints in Systemic Inflammatory Models

| Parameter | Method of Assessment | Expected Outcome with Effective Treatment |

| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | ELISA of serum/plasma | Significant reduction in circulating cytokine levels |

| Leukocyte Counts | Complete Blood Count (CBC) | Modulation of changes in white blood cell populations |

| Body Temperature | Rectal Probe Measurement | Attenuation of fever or hypothermia |

| Organ Damage Markers | Biochemical analysis of serum (e.g., liver enzymes) | Reduction in markers of organ injury |

| Survival Rate | Monitoring over a defined period | Increased survival in severe models |

Rodent models are frequently used to understand the mechanisms of diseases that trigger systemic inflammation. oncodesign-services.com

Proof-of-Concept Studies in Early Drug Development

Proof-of-concept (PoC) studies represent a critical milestone in the early stages of drug development. nih.gov The primary goal of these studies is to obtain preliminary evidence that a new drug candidate has the intended pharmacological effect in a relevant biological system. nih.gov For this compound, PoC studies would be designed to demonstrate its anti-inflammatory activity in vivo, thereby justifying further investment in more extensive and costly preclinical and clinical development. nih.gov

These early studies are typically conducted in a small number of animals and may have more flexibility in their statistical requirements compared to later-stage, pivotal studies. nih.gov The focus is on generating a "Go/No Go" decision based on whether the compound shows a clear biological signal.

Key aspects of PoC studies for this compound would include:

Dose-Ranging Studies: To identify a dose range that elicits a significant anti-inflammatory effect. This involves testing multiple doses of the compound in a relevant animal model (e.g., carrageenan-induced paw edema) and observing the dose-response relationship.

Target Engagement: Demonstrating that the compound interacts with its intended molecular target (the glucocorticoid receptor) in the target tissue. This could involve measuring the expression of glucocorticoid-responsive genes in skin or other relevant tissues after treatment.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating data on the concentration of the drug in the body over time (pharmacokinetics) with its observed pharmacological effect (pharmacodynamics). This helps in understanding the relationship between exposure and response and informs the selection of dosing regimens for subsequent studies.

Successful PoC studies provide the necessary confidence to proceed to more formal preclinical development, including toxicology studies conducted under Good Laboratory Practice (GLP) guidelines.

Regulatory Frameworks for In Vivo Preclinical Data Generation (e.g., GLP Studies)

The generation of in vivo preclinical data for regulatory submission is governed by strict regulatory frameworks to ensure the quality, integrity, and reliability of the data. The most important of these is Good Laboratory Practice (GLP). fda.govpsu.edu

The U.S. Food and Drug Administration (FDA) and other international regulatory agencies mandate that nonclinical laboratory studies intended to support applications for marketing permits for drug products be conducted in compliance with GLP regulations (21 CFR Part 58 in the United States). fda.govliveonbiolabs.com GLP is a quality system concerned with the organizational process and the conditions under which nonclinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. wuxiapptec.com

Key requirements of GLP for preclinical in vivo studies include:

Standard Operating Procedures (SOPs): Detailed written instructions for all routine procedures to ensure consistency and reproducibility.

Qualified Personnel: Documentation of the training and experience of all personnel involved in the study. wuxiapptec.com

Adequate Facilities and Equipment: Facilities must be of appropriate size and construction, and equipment must be properly maintained and calibrated. liveonbiolabs.com

Study Protocol: A detailed plan that outlines the objectives and methods of the study before its initiation.

Quality Assurance Unit (QAU): An independent unit responsible for monitoring the study to ensure compliance with GLP principles. liveonbiolabs.com

Data Recording and Archiving: Meticulous and contemporaneous recording of all data, and secure archiving of all records and specimens.

While early discovery and proof-of-concept studies may not always be conducted under full GLP compliance, pivotal preclinical safety and toxicology studies that are submitted to regulatory authorities must adhere to these stringent standards. wuxiapptec.comnih.gov This ensures that the data used to support the safety of a new drug in humans is reliable and can be confidently reviewed by regulatory agencies. liveonbiolabs.com

Toxicological Investigations and Mechanistic Insights for Fluocortolone Acetate

Cellular and Molecular Mechanisms of Adverse Effects

The adverse effects of fluocortolone (B1672899) acetate (B1210297) are rooted in its mechanisms of action, primarily through its interaction with the glucocorticoid receptor (GR), but also potentially through off-target effects.

Glucocorticoid Receptor-Mediated Toxicity Pathways

Upon entering a cell, fluocortolone acetate binds to the cytosolic glucocorticoid receptor. This complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA. This interaction is central to both its therapeutic effects and its toxicity.

The cytotoxic and cytostatic effects of glucocorticoids are mediated by the GR's function as a transcriptional activator and repressor. These outcomes are cell-context dependent and involve distinct molecular pathways:

Cytotoxic Effects : In some cells, GR activation leads to irreversible growth inhibition and apoptosis. This pathway is often mediated by the receptor's transcriptional repression function. For instance, GR can repress the expression of Bcl-2, an anti-apoptotic protein, thereby promoting cell death.

Cytostatic Effects : In other cell types, GR activation results in a reversible inhibition of proliferation without inducing apoptosis. This effect is a function of the receptor's ability to stimulate transcription of specific genes, such as those encoding for cyclin-dependent kinase inhibitors like p21(Cip1) and p27(Kip1), which halt the cell cycle.

These distinct pathways highlight that the toxic cellular outcomes of glucocorticoid treatment depend on the specific transcriptional machinery and cellular environment.

Off-Target Receptor Interactions and Their Pharmacological Consequences

While the primary effects of this compound are mediated through the glucocorticoid receptor, interactions with other receptors, known as off-target effects, can have significant pharmacological consequences. For corticosteroids, a key off-target interaction involves the mineralocorticoid receptor (MR).

Fluocortolone's chemical structure, specifically the 9α-fluorination, is known to increase not only glucocorticoid receptor activity but also mineralocorticoid receptor activity. Activation of the MR in non-target tissues, such as the kidney, can lead to adverse effects like sodium retention and fluid imbalance. The evaluation of off-target activities is a critical component of toxicological assessment, aiming to predict potential adverse effects by comparing the drug's plasma concentration with its binding affinity (Ki) for various unintended receptors.

Drug-Drug Interactions and Their Toxicological Implications

The co-administration of this compound with other drugs can lead to interactions that alter its efficacy or increase the risk of toxicity. These interactions can arise from pharmacodynamic or pharmacokinetic mechanisms. For instance, the serum concentration of fluocortolone may be increased when combined with substances that inhibit its metabolism, such as certain steroid hormones like chlormadinone (B195047) acetate or cyproterone (B1669671) acetate. Conversely, the therapeutic efficacy of other drugs can be diminished.

The toxicological implications of these interactions are varied and clinically significant. A summary of potential interactions and their consequences is provided below.

Interactive Data Table: Drug-Drug Interactions with Fluocortolone and Their Toxicological Implications This table summarizes potential interactions based on data for fluocortolone and its esters. The implications listed are potential risks and may not occur in all individuals.

| Interacting Drug Class | Example Drug(s) | Toxicological Implication |

| Antidiabetic Agents | Acarbose, Metformin | Increased risk of hyperglycemia. |

| NSAIDs | Acetylsalicylic acid, Ibuprofen | Increased risk of gastrointestinal irritation and bleeding. |

| Diuretics | Bendroflumethiazide, Chlorthalidone | Increased risk of electrolyte imbalance, particularly hypokalemia. |

| Anticoagulants | Acenocoumarol, Warfarin | Altered anticoagulant activity, requiring careful monitoring. |

| Cardiac Glycosides | Acetyldigitoxin, Digoxin | Increased risk of adverse effects due to potential electrolyte imbalances. |

| Sympathomimetics | Albuterol, Salbutamol | Increased risk of hypokalemia. |

| Hormonal Agents | Chlormadinone acetate, Cyproterone acetate | May increase the serum concentration and risk of adverse effects of fluocortolone. |

| Antipsychotics | Chlorpromazine | The therapeutic efficacy of the antipsychotic may be decreased. |

Studies on Specific Organ System Toxicities (e.g., Adrenal Suppression)

The adrenal gland is a primary target for the toxicological effects of exogenous glucocorticoids like this compound. Prolonged administration can lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis, a critical negative feedback system that regulates endogenous cortisol production.

The mechanism of adrenal suppression involves the inhibition of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. This reduction in ACTH stimulation leads to atrophy of the adrenal cortex and a decreased ability to synthesize endogenous corticosteroids. Adrenocortical suppression is considered a significant toxicological hazard, as it can lead to an Addisonian crisis (acute adrenal insufficiency) if the exogenous steroid is withdrawn abruptly or if the patient experiences significant physiological stress. Toxicological strategies to evaluate this risk include in vivo rodent adrenal competency tests based on ACTH challenges.

Hypersensitivity Reactions and Immunotoxicological Profiles

Although glucocorticoids are used to suppress allergic and inflammatory responses, they can paradoxically elicit hypersensitivity reactions. nih.govsmw.ch These reactions are rare but can be severe and are categorized as either immediate or non-immediate. nih.gov

Immediate Reactions : Occurring within an hour of administration, these are often IgE-mediated (Type I hypersensitivity) and can manifest as urticaria, angioedema, bronchospasm, or anaphylaxis. smw.chresearchgate.net The estimated prevalence for Type I hypersensitivity to corticosteroids is between 0.3-0.5%. nih.gov

Non-immediate (Delayed) Reactions : These are more common and typically occur more than an hour after administration. nih.gov They are often T-cell mediated (Type IV hypersensitivity) and frequently present as allergic contact dermatitis, especially following topical application. nih.govnih.gov Case reports have specifically identified allergic contact dermatitis resulting from fluocortolone and its esters. nih.gov

The immunotoxicological profile of this compound is intrinsically linked to its primary mechanism of action: immunosuppression. While this is therapeutically beneficial in inflammatory conditions, it also represents a toxicological concern. The broad anti-inflammatory actions involve inhibiting multiple cell types (e.g., mast cells, lymphocytes, macrophages) and the production of inflammatory mediators. medscape.com This can impair the immune system's ability to respond to pathogens, which is a key consideration in its toxicological assessment. erbc-group.com

Advanced Analytical Methodologies for Fluocortolone Acetate Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is a cornerstone for the separation, identification, and quantification of Fluocortolone (B1672899) Acetate (B1210297) and its related substances. Its high resolving power makes it indispensable for purity assessment and concentration determination in both bulk drug substance and finished pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the analysis of fluocortolone and its esters. nih.gov Reversed-phase HPLC is particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.

A validated HPLC-UV method for the determination of fluocortolone esters in pharmaceutical suppositories has been developed using a Supelcosil LC-18 stationary phase. nih.gov The separation is achieved with a mobile phase consisting of a mixture of methanol, acetonitrile, water, and glacial acetic acid. nih.gov UV detection is typically carried out at the wavelength of maximum absorbance for the analyte, which for fluocortolone esters is around 238 nm. nih.gov This method demonstrates good linearity over a defined concentration range, with correlation coefficients (r) approaching 0.999, indicating a strong correlation between the detector response and concentration. nih.gov

Table 1: Example of HPLC-UV Method Parameters for Fluocortolone Ester Analysis

| Parameter | Condition | Source |

| Stationary Phase | Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol-acetonitrile-water-glacial acetic acid (17:46:37:0.4 v/v/v/v) | nih.gov |

| Flow Rate | 3.0 mL/min | nih.gov |

| Detection | UV at 238 nm | nih.gov |

The preliminary use of UV spectra can help distinguish different analytes based on their absorption maxima (λmax). nih.gov The similarity of a UV spectrum of an analyte to that of a certified reference material can provide a strong indication of structural similarity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques that provide superior sensitivity and selectivity compared to HPLC-UV. nih.gov These methods are ideal for quantifying corticosteroids like fluocortolone in complex biological matrices and are widely used in pharmacokinetic studies and metabolite identification. nih.gov

In LC-MS/MS, the mass spectrometer serves as a highly specific detector for the compounds eluting from the LC column. The technique often employs modes like Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. This process provides a high degree of certainty in the identification and quantification of the analyte, even at very low concentrations. For fluocortolone, the precursor ion ([M+H]+) and its corresponding product ions can be monitored for precise quantification. nih.gov

Table 2: Example Mass Spectrometric Parameters for Fluocortolone

| Parameter | Value | Source |

| Compound | Fluocortolone | nih.gov |

| Formula | C22H29FO4 | nih.gov |

| Precursor Ion (m/z) | 377 | nih.gov |

| Product Ions (m/z) | 321, 303 | nih.gov |

To ensure reliable results, high-purity solvents and reagents are essential in LC-MS to prevent issues like ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like corticosteroids and their metabolites, a chemical derivatization step is required to increase their volatility. nih.gov This typically involves reactions like trimethylsilylation, which converts polar functional groups (e.g., hydroxyl, carboxyl) into less polar, more volatile silyl (B83357) ethers and esters. nih.gov

GC-MS-based metabolomics is adept at identifying and quantifying small molecules (<650 Daltons), including acids, alcohols, amino acids, and sterols. nih.gov After derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for identification based on the unique fragmentation pattern. This methodology is particularly useful for comprehensive metabolite profiling in biological fluids like urine or plasma. nih.gov

Spectroscopic and Spectrometric Approaches (e.g., UV-Vis Spectroscopy, NMR, IR)

Spectroscopic techniques provide critical information about the chemical structure and properties of Fluocortolone Acetate.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to determine the absorbance characteristics of this compound. The presence of a chromophore in the corticosteroid structure results in a characteristic absorption maximum in the UV region, which is utilized for quantification in HPLC-UV methods. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the unambiguous structural elucidation of this compound. 1H, 13C, and 19F NMR experiments provide detailed information about the molecular framework, allowing for the confirmation of its identity and the characterization of impurities or degradation products. NMR can also be used to study interactions between the drug and formulation excipients. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum will show characteristic absorption bands for carbonyl (C=O) groups from the ketone and acetate functions, C-F bonds, and hydroxyl (O-H) groups, confirming the compound's chemical structure. nih.gov

Bioanalytical Method Development and Validation for Biological Matrices

The quantification of this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and toxicokinetic studies. globalresearchonline.net This requires the development and full validation of a bioanalytical method to ensure its reliability. europa.eubfarm.de The validation process demonstrates that the method is suitable for its intended purpose. bfarm.de

A full method validation is required for any new analytical method and should be performed for each biological species and matrix. europa.eu The key parameters evaluated during validation include: globalresearchonline.netfda.gov

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy : The closeness of the determined value to the true value.

Precision : The degree of scatter between a series of measurements.

Calibration Curve : The relationship between the instrument response and the known concentration of the analyte.

Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery : The efficiency of the extraction process.

Matrix Effect : The influence of matrix components on the ionization of the analyte, a critical parameter in LC-MS/MS assays. nih.gov

Stability : The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for conducting bioanalytical method validation. europa.eufda.gov

Techniques for Formulation Analysis and Stability Studies

Ensuring the quality, efficacy, and safety of a pharmaceutical product requires rigorous analysis of its formulation and stability over its shelf life. Stability studies are performed to determine how the quality of the drug product varies with time under the influence of environmental factors such as temperature and light. researchgate.netresearchgate.net

A crucial component of these studies is a stability-indicating analytical method, typically HPLC, which can separate the active pharmaceutical ingredient from any degradation products or impurities. researchgate.net In a stability study, the concentration of this compound in a formulation is measured at specific time intervals under controlled storage conditions. researchgate.net The data can be used to calculate the t90, which is the time it takes for the concentration to decrease to 90% of its initial value. researchgate.netnih.gov This information is critical for establishing a beyond-use date for the product. ijpc.comnih.gov These studies also monitor for physical changes, such as alterations in color or odor, and chemical changes, like shifts in pH. nih.gov

Future Research Trajectories and Translational Perspectives

Exploration of Novel Therapeutic Applications beyond Current Indications

Fluocortolone (B1672899) acetate (B1210297) is a potent glucocorticoid primarily indicated for inflammatory skin disorders such as eczema and psoriasis. nih.govnih.gov Future research is expected to explore its utility beyond these traditional indications, potentially in combination with new and emerging targeted therapies. The development of novel nonsteroidal agents, including topical calcineurin inhibitors and phosphodiesterase 4 (PDE4) inhibitors, has opened new avenues for managing inflammatory skin conditions. jcadonline.com

Research could investigate the synergistic effects of fluocortolone acetate when used with these targeted molecules. Such combination therapies might allow for a reduced dosage or duration of corticosteroid use, thereby minimizing potential side effects while achieving superior therapeutic outcomes. Furthermore, as our understanding of the immunopathology of various dermatoses deepens, this compound could be repurposed or studied in conditions that share inflammatory pathways with its current indications but are not yet approved uses. The evolution of dermatological pharmacology from broad anti-inflammatory agents to highly specific molecular treatments provides a framework for re-evaluating and repositioning established compounds like this compound within modern therapeutic algorithms. alliedacademies.org

Development of Advanced Drug Delivery Systems for Targeted Action

A significant frontier in topical therapy is the development of advanced drug delivery systems designed to optimize drug performance. london-dermatology-centre.co.uk For this compound, future research will likely focus on novel formulations that enhance its delivery to specific skin layers, improve its retention at the target site, and provide controlled, sustained release. Conventional topical formulations often suffer from poor drug permeation and retention. nih.gov

Nanotechnology-based carriers represent a promising approach to overcome these limitations. Key areas of development include:

Liposomes : These vesicular systems can encapsulate both hydrophilic and lipophilic drugs, offering target-specific delivery and enhanced stability. nih.gov

Nanoparticles : Polymeric nanoparticles and solid lipid nanoparticles can improve the therapeutic index of corticosteroids by targeting delivery to inflamed tissues. mdpi.comresearchgate.net Their small size allows them to accumulate at sites of inflammation through the enhanced permeability and retention (EPR) effect. mdpi.com

Hydrogels : Stimuli-responsive hydrogel systems can be engineered for on-demand drug release. nih.gov For instance, a tough adhesive hydrogel could provide dissolution-driven, extended release of a corticosteroid, which is advantageous for application on dynamic or wet tissues. nih.gov

These advanced systems aim to increase the local concentration of this compound in the skin, thereby enhancing efficacy while minimizing systemic absorption and associated risks. london-dermatology-centre.co.uknih.gov

Personalized Medicine Approaches based on Pharmacogenomics

There is significant interindividual variability in patient response to corticosteroid therapy, both in terms of efficacy and the development of adverse effects. japsonline.com Pharmacogenomics, which studies how genetic variations influence drug response, is a key component of personalized medicine that can be applied to this compound therapy. nih.govnih.gov

Host genetic factors play a crucial role in determining drug response. mdpi.com Future pharmacogenomic research on this compound would likely focus on:

Identifying Genetic Variants : Screening for polymorphisms in genes that encode proteins involved in the drug's mechanism of action, such as the glucocorticoid receptor (NR3C1), or in metabolic pathways. mdpi.comdermnetnz.org

Predicting Therapeutic Response : Establishing correlations between specific genetic markers and clinical outcomes. For example, variants in the vitamin D receptor gene have been associated with the response of psoriasis to topical calcipotriol, and similar associations could be sought for corticosteroids. dermnetnz.org

Minimizing Adverse Effects : Identifying patients who are genetically predisposed to side effects. Prior research has shown that genetic factors can significantly impact a patient's pharmacokinetic and pharmacodynamic characteristics, influencing both efficacy and toxicity. japsonline.com